Product packaging for GW-803430(Cat. No.:CAS No. 515141-51-2)

GW-803430

Cat. No.: B1672480
CAS No.: 515141-51-2
M. Wt: 482.0 g/mol
InChI Key: MWULMTACIBZPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Melanin-Concentrating Hormone (MCH) Neuropeptide Physiology

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that was initially identified in fish pituitary, where it influences skin pigmentation nih.govwikipedia.orgelifesciences.org. In mammals, MCH functions as an orexigenic peptide, meaning it stimulates food intake and promotes energy conservation nih.govbioscientifica.comoup.com. Beyond its role in energy balance, MCH is also implicated in the regulation of mood, sleep-wake behavior, motivation, learning, and memory nih.govwikipedia.orgelifesciences.orgoup.comnih.govbiorxiv.org.

MCH neurons are integral to energy homeostasis, with their activity promoting energy conservation and the accumulation of food intake oup.com. Studies in rodents have shown that increased MCH availability can lead to hyperphagia, while its decreased availability can result in altered feeding behaviors bioscientifica.com. Overexpression of MCH in transgenic mice has been linked to obesity and insulin (B600854) resistance, whereas MCH neuronal ablation leads to increased caloric expenditure and reduced fat mass oup.com. The MCH system's influence extends to various central nervous system functions, including sleep-wake behavior, where MCHergic neurons show increased firing during slow-wave sleep (SWS) and rapid eye movement (REM) sleep nih.gov. MCH also modulates emotional processes, with some antagonists providing evidence for its participation in the regulation of emotion and stress nih.gov.

MCH-synthesizing neurons are predominantly located in the lateral hypothalamic area (LHA) and the adjacent zona incerta (ZI) within the mammalian brain nih.govwikipedia.orgelifesciences.orgoup.comnih.gov. These neurons project extensively throughout the central nervous system, innervating numerous brain regions involved in the regulation of behavioral states wikipedia.orgelifesciences.orgnih.govfrontiersin.orgresearchgate.net. Projections from MCH neurons reach areas such as the telencephalon, preoptic area, thalamus, pretectal region, medial septum, hippocampus, nucleus accumbens, and cortex elifesciences.orgfrontiersin.orgresearchgate.net. The distribution of MCH neurons can vary across species and even within different hypothalamic regions, with distinct subpopulations potentially exhibiting different functional roles and projection patterns nih.govfrontiersin.orgresearchgate.net.

Melanin-Concentrating Hormone Receptors (MCHR)

The biological effects of MCH are mediated through specific G protein-coupled receptors (GPCRs). In mammals, two such receptors have been identified: MCHR1 and MCHR2 nih.govwikipedia.orgbiorxiv.orgbiorxiv.org. While MCHR1 is universally present in all mammals, MCHR2 is non-functional in rodents and primarily expressed in carnivores, primates, and humans nih.govnih.gov.

MCHR1 (also known as GPR24 or SLC-1) is the primary receptor for MCH in rodents and is well-characterized for its role in physiological processes nih.govbiorxiv.orgmedchemexpress.compnas.org. It couples to Gi, Go, and Gq proteins, with Gi coupling leading to the inhibition of both excitatory and inhibitory synaptic events nih.govbiorxiv.org. Given its widespread expression and critical involvement in energy balance and other CNS functions, MCHR1 has become a significant pharmacological target for addressing metabolic and mental health conditions biorxiv.orgbiorxiv.orgmedchemexpress.comresearchgate.net.

GW 803430 is a potent, selective, and orally active non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) medchemexpress.commedchemexpress.comtocris.comrndsystems.comwikipedia.orgbio-techne.commedkoo.comcaymanchem.com. It demonstrates high affinity for MCHR1, with an IC50 value of approximately 9.3 nM and a pIC50 of 9.3 medchemexpress.commedchemexpress.comtocris.comrndsystems.combio-techne.commedkoo.com. As a research compound, GW 803430 has been instrumental in preclinical studies to elucidate the physiological roles of MCHR1. For instance, in animal models of obesity, GW 803430 has been shown to cause sustained dose-dependent weight loss and reduce food intake medchemexpress.comcaymanchem.com. Furthermore, it exhibits anxiolytic and antidepressant-like effects in rats and mice, decreasing behaviors such as marble-burying and immobility time in forced swim and tail suspension tests tocris.comrndsystems.comwikipedia.orgmedkoo.comcaymanchem.com. The compound's good pharmacokinetic properties, including brain penetration, make it a suitable tool for in vivo research medchemexpress.com.

MCHR1 is extensively distributed throughout the central nervous system in both rodents and humans researchgate.netbiorxiv.orgpnas.orgtocris.comjneurosci.orgcarleton.canih.gov. High levels of MCHR1 expression have been observed in various brain regions, including the olfactory bulb, cortical mantle, striatum (including the nucleus accumbens and caudate putamen), hippocampal formation, amygdala, midline thalamic nuclei, periventricular hypothalamic nuclei, midbrain areas, and the spinal cord researchgate.netbiorxiv.orgpnas.orgjneurosci.orgcarleton.ca. Notably, MCHR1 is found enriched in primary cilia in multiple brain regions, suggesting a role in volume transmission by sensing extracellular neurochemical messengers researchgate.netnih.gov. The expression pattern of MCHR1 in these areas aligns with the diverse physiological functions attributed to the MCH system, including its involvement in feeding behaviors, mood regulation, and sleep biorxiv.orgpnas.orgjneurosci.orgcarleton.ca. Studies have indicated that MCHR1 expression can be modulated, for example, being up-regulated in the hypothalamus and brain stem in aversive animals, and its signaling can be negatively modulated by proteins like RGS8 nih.gov.

Beyond the central nervous system, MCHR1 expression has also been detected in peripheral tissues, including brown adipose tissue (BAT) in both rodents and humans biorxiv.orgresearchgate.netnih.govmeduniwien.ac.at. This discovery highlights a direct link between the MCH system and BAT, emphasizing BAT's significant role in energy homeostasis researchgate.netnih.govmeduniwien.ac.at. Research has shown that MCHR1 is present in human adipocytes, and its expression can be induced by chronic stimulation with β3-adrenergic receptor agonists like CL316,243 nih.govmeduniwien.ac.at. This suggests a potential interaction between MCHR1 and the β3-adrenergic system in BAT, which is crucial for thermogenesis and energy expenditure researchgate.netnih.govmeduniwien.ac.at. The presence of MCHR1 in BAT further underscores the complex interplay between the MCH system and metabolic regulation, opening new avenues for understanding and potentially treating obesity and related metabolic disorders researchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClN3O3S B1672480 GW-803430 CAS No. 515141-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWULMTACIBZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199490
Record name GW-803430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515141-51-2
Record name 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515141-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW-803430
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515141512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-803430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515141-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-803430
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R0136W1PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Gw 803430: a Selective Melanin Concentrating Hormone Receptor 1 Antagonist

Discovery and Initial Characterization of GW 803430

GW 803430 is a non-peptide small molecule that was identified and characterized as a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). wikipedia.orgaxonmedchem.com Its discovery was part of research efforts to find therapeutic agents targeting the MCH system, which is implicated in the regulation of energy homeostasis and body weight. nih.gov The compound is chemically known as 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-thieno[3,2-d]pyrimidin-4(3H)-one. Preclinical evaluations have explored its potential effects on obesity and depression in animal models. wikipedia.org

Originator and Development

GW 803430 was developed by GlaxoSmithKline. The compound is sold for research purposes under a licensing agreement with the company. Its development stemmed from programs aimed at creating MCHR1 antagonists as potential treatments for obesity and other central nervous system disorders. wikipedia.orgnih.gov

Pharmacological Profile of GW 803430

GW 803430 acts as a selective antagonist at the MCHR1. This receptor is a G-protein-coupled receptor (GPCR) that is the sole MCH receptor expressed in rodents. medchemexpress.eu The compound has been shown to be orally active and capable of penetrating the brain, which is a critical characteristic for targeting central MCHR1. medchemexpress.com

Receptor Selectivity and Binding Affinity for MCHR1

GW 803430 exhibits high affinity and selectivity for the MCHR1. medchemexpress.comprobechem.com Studies have reported greater than 100-fold selectivity for MCHR1 over a wide range of other GPCRs, ion channels, and enzymes. probechem.com This selectivity minimizes the potential for off-target effects. The binding affinity of GW 803430 to MCHR1 has been quantified using various metrics, indicating a potent interaction with its target receptor. medchemexpress.comprobechem.com

ParameterValueReference
IC₅₀9.3 nM
pIC₅₀9.3 medchemexpress.eumedchemexpress.com
Kᵢ3.8 nM probechem.com

Antagonistic Activity against MCH-Induced MCHR1 Activation

GW 803430 functions by blocking the activation of the MCHR1 that is normally induced by its endogenous ligand, melanin-concentrating hormone (MCH). This antagonistic activity has been demonstrated in functional assays. One study reported that GW 803430 shows potent antagonist activity against MCH-induced MCHR1 receptor activation with an IC₅₀ value of approximately 13 nM. medchemexpress.com

Preclinical Research and Therapeutic Implications of Gw 803430

Neurobehavioral Efficacy Studies

GW 803430 has been evaluated in several animal models to ascertain its neurobehavioral efficacy, exhibiting effects pertinent to anxiety, depression, and alcohol consumption.

GW 803430 has demonstrated anxiolytic activity in preclinical studies caymanchem.comwikipedia.orgaxonmedchem.comsigmaaldrich.comsanbio.nlcaymanchem.combio-techne.comszabo-scandic.com. This effect is primarily observed through its influence on specific behaviors associated with anxiety in animal models.

In the marble-burying test, a commonly used model to assess anxiolytic-like effects, GW 803430 has been shown to reduce the number of marbles buried by mice caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com. Specifically, doses of 10 and 30 mg/kg of GW 803430 decreased marble-burying behavior caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com. This reduction indicates an anxiolytic effect without impacting performance in the rotarod test, suggesting that the observed anxiolytic activity is not due to motor impairment caymanchem.comsanbio.nlcaymanchem.combertin-bioreagent.com. Furthermore, research indicates that antagonizing MCHR1 with GW 803430 can block the reduction in marble-burying behavior induced by melanin-concentrating hormone (MCH) and oxytocin (B344502) (OT), suggesting that OT's effect on marble-burying is mediated through the MCH system nih.gov.

Table 1: Anxiolytic Effects of GW 803430 in Mice (Marble-Burying Test)

Animal ModelBehavioral EndpointGW 803430 Dose (mg/kg)Observed EffectReference
MiceMarble-Burying10, 30Decreased caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com

Beyond its anxiolytic properties, GW 803430 has also exhibited antidepressant-like effects in established animal models caymanchem.comwikipedia.orgtocris.comaxonmedchem.comsigmaaldrich.comsanbio.nlcaymanchem.combio-techne.comszabo-scandic.com. These effects are typically assessed by measuring immobility in tests designed to induce behavioral despair.

The forced swim test (FST) is a widely utilized model for screening potential antidepressant compounds, where reduced immobility time is indicative of antidepressant-like activity nih.govnhmrc.gov.aunsw.gov.au. GW 803430 has been shown to reduce immobility time in the forced swim test in mice caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com. A dose of 3 mg/kg of GW 803430 was effective in reducing immobility time in this test caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com.

Similar to the forced swim test, the tail suspension test (TST) is another common behavioral assay for evaluating antidepressant-like activity, with decreased immobility time suggesting an antidepressant effect nih.gov. GW 803430 also reduces immobility time in the tail suspension test in mice caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com. A dose of 10 mg/kg of GW 803430 was found to reduce immobility time in this assay caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com.

Table 2: Antidepressant-like Effects of GW 803430 in Mice

Animal ModelBehavioral EndpointGW 803430 Dose (mg/kg)Observed EffectReference
MiceForced Swim Test3Reduced Immobility Time caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com
MiceTail Suspension Test10Reduced Immobility Time caymanchem.comsanbio.nlcaymanchem.comszabo-scandic.combertin-bioreagent.com

Research has also investigated the role of GW 803430 in modulating alcohol-seeking behavior, particularly in rat models of escalated alcohol intake sigmaaldrich.comdiva-portal.orgcnreagent.com. Pretreatment with GW 803430 dose-dependently reduced both alcohol and food intake in rats that consumed high amounts of alcohol during intermittent access (IA) diva-portal.org. In contrast, in rats that consumed low amounts of alcohol during IA, GW 803430 only decreased food intake, which was attributed to a potential floor effect diva-portal.org. This suggests that the MCH1 receptor antagonist influences alcohol intake through the regulation of both motivation for caloric intake and the rewarding properties of alcohol diva-portal.org. However, GW 803430 did not affect escalated alcohol self-administration induced by chronic alcohol vapor exposure, and this was not accompanied by changes in MCH or MCH1-R gene expression diva-portal.org. These findings suggest that central neuropeptides play critical roles in regulating anxiety and alcohol reward, positioning them as potential pharmacological targets for alcohol use disorders diva-portal.org.

Table 3: Influence of GW 803430 on Alcohol-Seeking Behavior in Rats

Animal ModelBehavioral EndpointGW 803430 Dose (mg/kg)Observed EffectReference
RatsEscalated Alcohol Intake10, 30Dose-dependently reduced alcohol and food intake (in high-consuming rats) diva-portal.org

Impact on Dominance Hierarchies in Animal Models

Preclinical studies have investigated the influence of GW 803430 on social behaviors, specifically dominance hierarchies in animal models. Oral administration of GW 803430 in rats has been shown to reduce the dominance level guidetoimmunopharmacology.org. This effect was observed as a time-dependent reduction in the difference in drinking time between dominant and submissive rats, alongside a reduction in the body weight of the submissive rat. These findings suggest a potential role for MCH1 antagonism in modulating social behaviors and stress responses linked to hierarchical structures guidetoimmunopharmacology.org. While the study reported these effects based on observations from 11 pairs of animals, specific quantitative data for the reduction in drinking time difference or body weight of the submissive rat directly attributable to GW 803430 was not provided in the available search results guidetoimmunopharmacology.org.

Metabolic and Energy Homeostasis Investigations

GW 803430 has been extensively studied for its involvement in metabolic regulation and energy homeostasis, primarily due to its antagonistic action on the MCH1 receptor, which plays a crucial role in controlling feeding behaviors and energy metabolism cam.ac.uk.

Anti-obesity Effects in Animal Models

GW 803430 has demonstrated significant anti-obesity effects in various rodent models, supporting the concept that MCH1 antagonism could be a viable strategy for obesity treatment tocris.comabcam.comnih.govwikipedia.orglabsolu.canih.govmeduniwien.ac.atmdpi.com. Preclinical evaluations of MCH1 antagonism, including with GW 803430, have focused on its potential for treating obesity wikipedia.orgnih.govnih.gov. Chronic blockade of MCH1 has been observed to lead to modest reductions in body weight in rodent models of diet-induced obesity (DIO), typically ranging in single or low-double digit percentages mdpi.com. These reductions are often attributed to a combination of decreased food intake and increased energy expenditure mdpi.com.

While GW 803430 has shown anti-obesity effects in rat models, specific quantitative data for cumulative body weight and food intake reduction in diet-induced obese rats directly attributable to GW 803430 were not explicitly detailed with numerical values in the provided search results. However, studies in diet-induced obese (DIO) C57BL/6J mice have shown that oral administration of GW 803430 for 30 days led to a reduction in food intake, body weight, and body fat nih.gov.

In high-fat diet-induced obese AKR/J mice, oral administration of GW 803430 once daily for 12 days resulted in a sustained dose-dependent weight loss relative to vehicle controls labsolu.caguidetopharmacology.org. The observed weight loss percentages were:

Table 1: Body Weight Reduction in High-Fat Diet-Induced Obese AKR/J Mice

GW 803430 Dose (mg/kg, oral, once daily)Body Weight Reduction (%)
0.3-6.2
3-12.1
15-13.1

Source: labsolu.caguidetopharmacology.org

In addition to reducing food intake, GW 803430 has been implicated in influencing energy expenditure. In studies with mice, MCH1 antagonism by GW 803430 led to an initial increase in daily energy expenditure, observed between day 4 and 6 of treatment nih.gov. However, this effect on energy expenditure was noted to diminish by days 22-24 nih.gov. Concurrently, physical activity during the dark phase was consistently increased throughout the 30-day treatment period in these mice nih.gov. Generally, MCHR1 antagonists are understood to contribute to body weight reductions through both decreased energy intake and increased energy expenditure meduniwien.ac.atmdpi.com.

Interaction with Brown Adipose Tissue (BAT) Activation

Brown Adipose Tissue (BAT) is recognized for its role in thermogenesis and energy dissipation, making it a significant target in the context of obesity treatment citeab.complos.org. Research has established the expression of MCH1 receptors in both rodent and human BAT, highlighting a connection between the melanin-concentrating hormone system and BAT physiology citeab.comnucleos.com. This presence of MCH1 in BAT underscores its importance in energy homeostasis and suggests new avenues for therapeutic interventions against obesity citeab.comnucleos.com.

Studies investigating the interaction of MCH1 antagonists with BAT activation have utilized the MCHR1-tracer [11C]SNAP-7941 in in vivo rat imaging experiments citeab.comnucleos.comvulcanchem.com. While direct quantitative data for GW 803430's specific impact on [11C]SNAP-7941 uptake in rat BAT was not provided as a numerical value, preliminary competition experiments with GW 803430 demonstrated "similar effects" on [11C]SNAP-7941 uptake in rat BAT. This observation suggests a general link between MCHR1 antagonists and the β-adrenergic system, which is known to activate BAT meduniwien.ac.atciteab.comvulcanchem.com. For comparison, the β3-adrenoceptor (ADRB3) agonist CL316,243, as well as SNAP-7941 itself (at a pharmacological concentration), have been shown to significantly enhance [11C]SNAP-7941 uptake in rat BAT, reflecting BAT activation citeab.comnucleos.comvulcanchem.comnih.gov.

Link to Beta-Adrenergic System in BAT

GW 803430 functions as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1) medchemexpress.comwikipedia.orgtocris.comcaymanchem.combio-techne.comcaymanchem.commedchemexpress.comrndsystems.com. Based on the available research, there is no direct evidence indicating a specific link or interaction of GW 803430 with the beta-adrenergic system within brown adipose tissue (BAT). The beta-adrenergic system, particularly through β3-adrenergic receptors in rodents and β2-adrenergic receptors in humans, is known to play a crucial role in regulating thermogenesis and lipolysis in brown adipocytes frontiersin.orgnih.govjci.orgsochob.clendocrine.org. However, GW 803430's primary mechanism of action is distinct, focusing on MCH1 antagonism.

Pharmacokinetic and Brain Penetration Studies (In Vivo Context)

In vivo studies have characterized the pharmacokinetic properties and brain penetration capabilities of GW 803430, highlighting its suitability for research applications.

Oral Bioavailability and Half-life

GW 803430 exhibits favorable pharmacokinetic characteristics, including good oral bioavailability. In mice, the compound demonstrates an oral bioavailability of 31% and an elimination half-life (t1/2) of 11 hours medchemexpress.com. These properties suggest a moderate absorption and sustained presence in the systemic circulation following oral administration.

Table 1: Pharmacokinetic Parameters of GW 803430 in Mice

ParameterValueAnimal ModelSource
Oral Bioavailability31%Mice medchemexpress.com
Half-life (t1/2)11 hoursMice medchemexpress.com

Brain:Plasma Concentration Ratio

Beyond its systemic pharmacokinetics, GW 803430 has demonstrated significant brain penetration. Studies in mice have shown a brain:plasma concentration ratio of 6:1 medchemexpress.com. This high ratio indicates that the compound effectively crosses the blood-brain barrier and achieves substantial concentrations within the brain, which is crucial for its central nervous system-mediated effects as an MCH1 antagonist.

Table 2: Brain Penetration of GW 803430 in Mice

ParameterValueAnimal ModelSource
Brain:Plasma Concentration Ratio6:1Mice medchemexpress.com

Off-Target Activity and Selectivity Considerations

The selectivity profile of GW 803430 is an important aspect of its preclinical evaluation, particularly concerning potential off-target effects.

Lack of Effect on Rotarod Performance

In studies evaluating its impact on motor coordination and balance, GW 803430 did not affect performance in the rotarod test caymanchem.comcaymanchem.com. The rotarod test is a common assessment used to measure parameters such as riding time or endurance, reflecting balance, grip strength, and motor coordination in rodents wikipedia.org. The absence of an effect on rotarod performance suggests that GW 803430 does not induce significant motor impairment at tested doses caymanchem.comcaymanchem.com.

Distinction from Compounds with 5-HT Receptor Affinities

GW 803430 is characterized as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1) medchemexpress.comwikipedia.orgtocris.comcaymanchem.combio-techne.comcaymanchem.commedchemexpress.comrndsystems.com. This selectivity distinguishes it from compounds that exert their effects through affinity for serotonin (B10506) (5-HT) receptors. While 5-HT receptors are involved in various neurological and biological processes and are targets for numerous pharmaceutical agents nih.gov, GW 803430's mechanism of action is specifically centered on the MCH1 system, with no reported significant affinity for 5-HT receptors in the provided research medchemexpress.comwikipedia.orgtocris.comcaymanchem.combio-techne.comcaymanchem.commedchemexpress.comrndsystems.com.

Exploratory Research in Other Disease Models

Beyond its primary focus as an MCH1 antagonist for conditions like obesity and mood disorders, GW 803430 has been subject to exploratory research in broader disease contexts, particularly through high-throughput screening initiatives aimed at drug repurposing.

Investigation in Drug Repurposing Screens for Viral Pathologies (e.g., SARS-CoV-2)

In the urgent global effort to identify therapeutic agents for emerging infectious diseases, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), GW 803430 has been evaluated in comprehensive drug repurposing screens. A quantitative high-throughput screen utilizing a SARS-CoV-2 cytopathic effect (CPE) assay in Vero E6 cells identified GW 803430 as a compound exhibiting anti-SARS-CoV-2 activity nih.govnih.govresearchgate.netstanford.edufrontiersin.org.

This extensive screening effort involved a library of 8,810 compounds, comprising approved and investigational drugs, mechanism-based bioactive compounds, and natural products. From this large collection, 319 compounds were confirmed to possess anti-SARS-CoV-2 activities nih.govnih.govresearchgate.netfrontiersin.org. GW 803430 was among these identified compounds, demonstrating a CPE EC50 of 3.5 µM and a CPE efficacy of 93.3% nih.govnih.govresearchgate.netfrontiersin.org. Another drug repurposing screen for COVID-19 also identified GW-803430 among 67 potent and selective compounds with an EC50 less than 9.6 μM biorxiv.org. The identification of GW 803430 in these screens suggests a potential, albeit indirectly linked, antiviral effect, classifying it as a bioactive compound with a known mechanism of action as a melanin-concentrating hormone receptor 1 antagonist nih.govnih.govresearchgate.netfrontiersin.org.

The detailed findings from the SARS-CoV-2 CPE assay for GW 803430 are summarized in the table below:

Sample NameCPE EC50 (µM)CPE % EfficacyCytotox CC50 (µM)% CytotoxApproval StatusMechanism of Action (MOA)
GW 8034303.593.3N/A<30BioactiveMelanin-concentrating hormone receptor 1 antagonist nih.govnih.govresearchgate.netfrontiersin.org

Mechanistic Insights and Signaling Pathways of Gw 803430 Action

MCHR1-Mediated Cell Signaling Studies

The MCHR1 is known to couple predominantly with Gi/o and Gq proteins nih.govresearchgate.netbiorxiv.orgnih.gov. Upon activation, MCHR1 initiates a cascade of intracellular signaling events, which include increases in intracellular calcium (Ca2+) mobilization, phosphorylation of extracellular signal-regulated kinase (ERK), and inhibition of cyclic AMP (cAMP) generation nih.govnih.gov. As an MCHR1 antagonist, GW 803430 effectively blocks these signaling pathways patsnap.com. Research has demonstrated that MCHR1 antagonism can reverse the MCH-induced downregulation of norepinephrine (B1679862) production by normalizing MCHR1-mediated cAMP-PKA signaling researchgate.net. GW 803430 exhibits potent antagonist activity against MCH-induced MCHR1 receptor activation, with an IC50 value of approximately 13 nM medchemexpress.com.

Table 1: Antagonistic Potency of GW 803430 on MCHR1

Target ReceptorAntagonist Activity (IC50)
MCHR1~13 nM medchemexpress.com

Intracellular Signaling Pathways Potentially Modulated by MCHR1 Antagonism

MCHR1 modulators, including antagonists like GW 803430, influence neuronal circuits and interact with other neurotransmitter systems, such as serotonin (B10506) and dopamine, which are integral to mood regulation and reward pathways patsnap.com.

The melanin-concentrating hormone (MCH) system plays a complex role in mood regulation nih.gov. Studies have indicated that MCH treatment can restore the activity of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and normalize the levels of synaptic proteins that were downregulated by stress researchgate.net. MCHR1 activation also leads to the phosphorylation of extracellular signal-regulated kinase (ERK) nih.govnih.gov. Furthermore, in vitro studies have shown that MCH treatment-induced cilia shortening is mediated via the Gi/o-Akt pathway biorxiv.org. The Akt/mTOR/p70S6 kinase and ERK1/2 pathways are critical in various cellular processes and can be influenced by pharmacological agents, suggesting that MCHR1 antagonism could modulate these pathways to impact mood regulation researchgate.netnih.govnih.govnih.govd-nb.info.

Impact on Synaptic Plasticity in Forebrain Regions

The MCH system projects extensively throughout the brain, with dense innervation in forebrain regions such as the nucleus accumbens, amygdala, medial septum, and hippocampus nih.gov. MCH treatment has been observed to normalize levels of synaptic proteins, including postsynaptic density 95, glutamate (B1630785) receptor 1, and synapsin 1, which are typically downregulated by stress researchgate.net. Antagonism of MCHR1 by compounds like GW 803430 can influence these brain regions, thereby potentially affecting synaptic plasticity. The MCH system's influence on stress, anxiety, and depression is further supported by its significant anatomical connections with brain areas involved in mood, anxiety, and reward nih.govfrontiersin.org.

MCHR1 Localization and Ciliary Signaling

MCHR1 receptors are abundantly localized to neuronal primary cilia nih.govnih.govescholarship.orgbiorxiv.org. These primary cilia are hair-like protrusions from the cell body that function as cellular antennas, playing crucial roles in cell signaling by detecting and transducing external stimuli to regulate cell differentiation and migration nih.govnih.govescholarship.orgbiorxiv.org. The localization of MCHR1 to primary cilia has been confirmed both in vitro and in vivo across various brain regions, including the hippocampus, nucleus accumbens, olfactory bulb, and hypothalamus molbiolcell.org.

Dysregulations of cilia genes, including those encoding ciliary GPCRs like MCHR1, are associated with several major psychiatric disorders, such as schizophrenia, autism, major depressive disorder, and bipolar disorder nih.govbiorxiv.org. The specific localization of MCHR1 on cilia membranes may underpin its unique role in regulating ciliary signaling nih.govbiorxiv.org. Studies utilizing GW 803430 have demonstrated that the inactivation of MCH signaling through pharmacological MCHR1 blockade leads to cilia lengthening, contrasting with MCH system activation which causes cilia shortening nih.govnih.govescholarship.orgbiorxiv.orgresearchgate.net. These findings suggest that the MCH system significantly influences ciliary signaling and that ciliary MCHR1 represents a potential therapeutic target for pathological conditions characterized by impaired primary cilia function and altered length nih.govnih.govescholarship.orgbiorxiv.orgresearchgate.net. For instance, disruption of MCHR1 ciliary localization can impact receptor signaling and contribute to phenotypes observed in ciliopathies like Bardet-Biedl syndrome jneurosci.orgembopress.org.

Compound Information

Structure Activity Relationship Sar Studies of Mchr1 Antagonists, Including Gw 803430 Analogs

Discovery and Optimization of Pyrimidinone-Containing MCHR1 Antagonists

Key characteristics of GW 803430 include its high selectivity and potency for MCHR1. The compound's efficacy in reducing body weight and food intake in diet-induced obese rats, as well as its anxiolytic and antidepressant-like activities in mice, underscore the success of the pyrimidinone optimization efforts. medchemexpress.comcaymanchem.comcaymanchem.com

Benzimidazole (B57391) Derivatives as MCHR1 Antagonists and Optimization Efforts

Beyond pyrimidinones, benzimidazole derivatives have also been explored as a distinct class of MCHR1 antagonists. researchgate.nettcgls.com Initial studies reported novel benzimidazoles that demonstrated good efficacy in obesity models. researchgate.net However, a significant challenge in the development of MCHR1 antagonists, including some benzimidazole lead compounds, has been their propensity for potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netmdpi.com hERG inhibition is a critical safety concern in drug development due to its association with cardiac arrhythmias. mdpi.comresearchgate.net

Strategies to Detune hERG Inhibition while Retaining MCHR1 Antagonism

Medicinal chemistry efforts for benzimidazole derivatives specifically focused on strategies to reduce hERG inhibition while preserving or improving MCHR1 antagonistic activity. researchgate.net A key finding was that a basic moiety, often present in early MCHR1 antagonists and contributing to hERG binding, was not strictly required for high-affinity MCHR1 antagonism. researchgate.net This insight allowed for the exploration of new structural motifs less prone to off-target hERG activity.

Comparative Analysis with Other MCHR1 Antagonists (e.g., SNAP-7941, ATC0175, ATC0065)

GW 803430 stands among several other notable non-peptide MCHR1 antagonists that have been investigated for their therapeutic potential. Key comparators include SNAP-7941, ATC0175, and ATC0065.

SNAP-7941: This compound is a selective, non-peptide MCH1 antagonist that, like GW 803430, has shown promising anxiolytic, antidepressant, and anorectic effects in animal studies. researchgate.netwikipedia.org Comparative studies have revealed that both SNAP-7941 and GW 803430 enhance social recognition and elevate extracellular acetylcholine (B1216132) levels in the frontal cortex of rats at anxiolytic and antidepressant doses, suggesting a common mechanism of action in these behavioral paradigms. nih.gov

ATC0175 and ATC0065: These are also selective, non-peptide MCH1 receptor antagonists. wikipedia.orgmedchemexpress.com They have demonstrated anxiolytic and antidepressant actions in animal models, notably without causing sedative or ataxic side effects. wikipedia.org ATC0175 exhibits potent and selective activity against MCH1R, with an IC50 of 13.5 nM for MCH1R and significantly lower activity against MCH2R (>10000 nM). targetmol.commedchemexpress.com However, a distinguishing feature of ATC0175 and ATC0065 is their binding affinity to certain serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A and 5-HT2B receptors. targetmol.comscirp.orgscirp.org This multi-target activity might contribute to their observed antidepressant effects but also differentiates them from more selective MCHR1 antagonists by potentially introducing additional pharmacological complexities.

The comparative data below highlights the MCHR1 antagonistic potency of these compounds:

Table 1: MCHR1 Antagonistic Potency of Selected Compounds

Compound MCHR1 IC50 (nM) Additional Receptor Binding Observed Effects in Animal Models
GW 803430 0.5 - 13 tocris.combio-techne.commedchemexpress.comcaymanchem.comcaymanchem.com Selective for MCHR1 wikipedia.org Antiobesity, antidepressant, anxiolytic tocris.comwikipedia.orgbio-techne.commedchemexpress.comcaymanchem.comresearchgate.netcaymanchem.comnih.govtargetmol.com
SNAP-7941 Not explicitly stated in search for IC50, but known as potent MCH1 antagonist. Selective for MCH1 wikipedia.org Anxiolytic, antidepressant, anorectic researchgate.netwikipedia.org
ATC0175 13.5 targetmol.commedchemexpress.com 5-HT1A, 5-HT2B targetmol.comscirp.orgscirp.org Anxiolytic, antidepressant wikipedia.org

Note: The IC50 values for GW 803430 vary slightly across different sources, reflecting potential differences in assay conditions.

The development of GW 803430 and other MCHR1 antagonists underscores the intricate balance between achieving high receptor affinity and selectivity while mitigating off-target effects, such as hERG inhibition, to ensure a favorable safety profile for potential therapeutic agents.

Future Directions in Gw 803430 Research and Mchr1 Antagonism

Further Elucidation of MCHR1 Physiology and Pathophysiology

Ongoing research aims to further unravel the complex physiological and pathophysiological roles of MCHR1. Beyond its well-established involvement in energy homeostasis and feeding behavior, MCHR1 is implicated in a wide array of central nervous system functions, including sleep, mood regulation, anxiety, reward, and learning nih.govfigshare.comnih.govCurrent time information in Singapore.. Studies indicate that MCHR1 antagonists, including GW 803430, exhibit anxiolytic and antidepressant-like effects in rodent models nih.govcenmed.comnih.gov. The receptor is predominantly expressed in the brain, with high levels found in regions such as the hypothalamus, hippocampus, olfactory areas, nucleus accumbens, substantia nigra, ventral tegmental area, and amygdala, and also in the locus coeruleus, suggesting roles in vigilance, attention, memory, and sleep figshare.comCurrent time information in Singapore.. MCHR1 also has limited expression in peripheral tissues, including adipocytes, monocytes, pancreatic β-cells, and melanocytes nih.gov.

A critical area of future research involves differentiating between the effects mediated directly by MCH neurons and those mediated by the MCH peptide and its receptors nih.gov. Structural insights, particularly through advanced techniques like cryo-electron microscopy (cryo-EM), are providing unprecedented opportunities to understand the molecular mechanisms governing MCHR1 activation and antagonism nih.govnih.govfigshare.com. These studies reveal how MCHR1 interacts with its activating and inhibiting ligands and unveil the mechanisms of receptor activation and antagonism nih.govnih.gov. MCHR1 is known to couple primarily with inhibitory G proteins (Gαi/o), and also with Gαq, influencing various intracellular signaling cascades Current time information in Singapore.figshare.com. Understanding these intricate signaling pathways is crucial for developing more targeted and effective MCHR1 modulators.

Translational Research from Preclinical Findings to Clinical Applications

Translational research is a key focus, aiming to bridge the gap between promising preclinical findings and successful clinical applications for MCHR1 antagonists. GW 803430 has demonstrated robust antiobesity, antidepressant-like, and anxiolytic effects in various rodent models nih.govcenmed.comnih.gov. For instance, GW 803430 reduced cumulative body weight and food intake in diet-induced obese rats cenmed.comnih.gov. It also decreased immobility time in the mouse forced-swim and tail suspension tests, and reduced marble burying behavior, indicating antidepressant and anxiolytic activities, respectively cenmed.comnih.gov.

Despite these preclinical successes, translating MCHR1 antagonists into approved clinical therapies has presented significant challenges scispace.comwikipedia.orguni.lu. Many compounds have failed in clinical development due to issues such as off-target activities, particularly inhibition of the human ether-a-go-go related gene (hERG) potassium channel, which can lead to cardiotoxicity nih.govfigshare.comuni.luzhanggroup.orgfishersci.be. Other hurdles include insufficient bioavailability, metabolic stability, and the ability to adequately penetrate the blood-brain barrier (BBB) to reach central sites of action and achieve sufficient receptor occupancy nih.govscispace.comzhanggroup.org. For example, some MCHR1 antagonists tested in clinical trials for obesity did not show significant weight loss efficacy, potentially due to insufficient brain penetration and receptor occupancy scispace.com.

Future translational efforts will focus on identifying compounds with improved pharmacokinetic and pharmacodynamic profiles to overcome these limitations. Additionally, new potential clinical applications for MCHR1 antagonists are being explored beyond obesity, including sleep disorders like narcolepsy and non-alcoholic steatohepatitis (NASH) nih.govzhanggroup.orguni.luuni.lu. For instance, a novel MCHR1 antagonist, KRX-104130, is being investigated for its potential in NASH treatment, showing influence on cholesterol regulation and insulin (B600854) resistance in preclinical models zhanggroup.org.

Exploration of Combination Therapies Involving MCHR1 Antagonists

The exploration of combination therapies represents a significant future direction for MCHR1 antagonists. Given the multifaceted roles of the MCH system in various physiological processes, combining MCHR1 antagonists with other therapeutic agents could offer synergistic benefits, particularly for complex conditions with multiple underlying pathologies or comorbidities uni.lu.

For example, MCHR1 antagonists could be used in conjunction with existing treatments for obesity, diabetes, anxiety, and depression uni.lu. Preclinical studies have already shown the potential for such combinations; GW 803430, when administered with subeffective doses of imipramine, produced a robust antidepressant-like response in mice, suggesting a synergistic effect cenmed.com. This approach could potentially enhance therapeutic efficacy, reduce the required dosage of individual drugs, and mitigate side effects by targeting different pathways involved in disease progression. Future research will focus on identifying optimal drug combinations, understanding their mechanistic interactions, and evaluating their safety and efficacy in preclinical and clinical settings.

Development of Novel MCHR1-Targeting Compounds with Improved Profiles

A critical area of future research involves the development of novel MCHR1-targeting compounds designed to overcome the limitations of earlier candidates. The primary focus is on designing compounds with improved safety profiles, specifically by reducing or eliminating hERG channel inhibition, a common issue that has hindered the clinical progression of many MCHR1 antagonists nih.govfigshare.comuni.luzhanggroup.orgfishersci.be. Strategies include exploring novel chemotypes that are structurally distinct from those prone to hERG binding nih.govzhanggroup.orgfishersci.be. The identification of nonbasic MCHR1 antagonists is one such approach, as basic moieties have been linked to hERG inhibition fishersci.be.

Advanced computational methods, including machine learning and virtual screening, are increasingly being employed to predict MCHR1 binding affinity and simultaneously screen for potential hERG cardiotoxicity, thereby accelerating the identification of promising lead compounds nih.govzhanggroup.org. The goal is to develop compounds with high potency and selectivity for MCHR1, coupled with favorable pharmacokinetic properties such as enhanced bioavailability, metabolic stability, and optimal blood-brain barrier penetration to ensure effective central nervous system exposure nih.govscispace.comzhanggroup.org. Achieving sustained high receptor occupancy in target brain regions is considered essential for therapeutic efficacy, particularly for chronic conditions like obesity and mood disorders scispace.com.

Advanced Methodologies in MCH System Research (e.g., in vivo imaging)

Advanced methodologies are crucial for propelling MCH system research forward. Cryo-electron microscopy (cryo-EM) has already provided significant structural insights into MCHR1, revealing the mechanisms of ligand recognition and receptor activation/antagonism at an atomic level nih.govnih.govfigshare.com. This structural information is invaluable for rational drug design and the development of next-generation MCHR1 modulators nih.gov.

In vivo imaging techniques are poised to play an increasingly vital role in understanding the MCH system in living organisms and assessing the pharmacodynamics of MCHR1 antagonists. Techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and high-resolution Computed Tomography (HRCT) offer non-invasive ways to study physiological functions, drug distribution, and receptor occupancy in real-time scispace.comnih.govmedchemexpress.comcenmed.comtocris.com. For instance, PET ligands can be developed to measure MCHR1 receptor occupancy in the brain, providing critical data to correlate drug exposure with therapeutic effects and guide dose selection in clinical trials scispace.comwikipedia.org. These imaging modalities can help researchers assess the impact of MCHR1 antagonists on brain activity, metabolic changes, and other physiological parameters, thereby providing a more comprehensive understanding of their mechanisms of action and treatment efficacy.

Compound Names and PubChem CIDs

Compound NamePubChem CID
GW 8034309826520
SNAP-9484716756754
NGD-47159866893
ALB-127158(a)44193892
BMS-83021644539266
AZD197949801838
KRX-104130Not available in search results

Interactive Data Table: Preclinical Effects of GW 803430

Effect CategorySpecific EffectAnimal ModelGW 803430 Dose (p.o.)Reference
AntiobesityReduced cumulative body weight and food intakeDiet-induced obese rats1 and 3 mg/kg cenmed.comnih.gov
AntidepressantReduced immobility time in forced-swim testMice3 (acute), 3 and 10 (chronic) mg/kg cenmed.comnih.gov
AntidepressantReduced immobility time in tail suspension testMice10 mg/kg cenmed.comnih.gov
AnxiolyticDecreased marble-burying behaviorMice10 and 30 mg/kg cenmed.comnih.gov
AntidepressantRobust antidepressant-like response (in combination with imipramine)Mice0.3 and 1 mg/kg (GW 803430) + 5 mg/kg (imipramine) cenmed.com
MCHR1 AntagonismIC50In vitro0.5 nM / 9.3 nM nih.gov

Note: IC50 values vary slightly across different sources, likely due to variations in experimental conditions or specific assays. The provided values are 0.5 nM nih.gov and 9.3 nM.

Q & A

Q. What is the primary pharmacological target of GW 803430, and how is its selectivity validated experimentally?

GW 803430 selectively antagonizes melanin-concentrating hormone receptor 1 (MCH1R) with an IC50 of 9.3 nM. Selectivity is validated through receptor binding assays comparing affinity for MCH1R versus related receptors (e.g., MCH2R, GPCRs). Methods include radioligand displacement studies using transfected cell lines and functional assays (e.g., cAMP inhibition) .

Q. What are the critical physicochemical properties of GW 803430 that influence its experimental applications?

Key properties include:

  • Molecular weight: 481.99 g/mol
  • Solubility: 25 mM in 1eq. HCl (suitable for in vitro buffer preparation)
  • Structural features: A thienopyrimidinone core with substitutions enabling hydrophobic and electrostatic interactions with MCH1R . These properties guide formulation strategies for in vivo studies (e.g., dosing vehicles) and stability testing.

Q. How is GW 803430 typically administered in preclinical studies, and what pharmacokinetic parameters are monitored?

Common routes include oral gavage or intraperitoneal injection. Pharmacokinetic parameters such as bioavailability (F), half-life (t½), and brain penetrance (via CSF/plasma ratio) are measured using LC-MS/MS. Dosing regimens are optimized based on receptor occupancy studies and time-course behavioral assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in GW 803430’s reported efficacy across different animal models of obesity or anxiety?

Contradictions may arise from species-specific MCH1R expression patterns or variations in experimental design (e.g., diet-induced vs. genetic obesity models). To address this:

  • Perform comparative receptor autoradiography to map MCH1R density in target tissues (e.g., hypothalamus).
  • Standardize endpoints (e.g., food intake measurement intervals) and control for confounding variables like stress in behavioral assays .

Q. What methodological considerations are critical for designing dose-response studies with GW 803430 in vivo?

Key steps include:

  • Establishing a pharmacokinetic-pharmacodynamic (PK-PD) model to link plasma concentrations to receptor occupancy.
  • Using nonlinear regression to calculate ED50 values, ensuring dose ranges cover subthreshold to maximal effects.
  • Validating target engagement via ex vivo receptor binding or PET imaging .

Q. How can researchers optimize GW 803430’s experimental protocols to mitigate off-target effects in CNS studies?

  • Conduct counter-screening against panels of GPCRs, ion channels, and transporters (e.g., CEREP panels).
  • Use conditional knockout (cKO) mice for MCH1R to confirm on-target effects.
  • Employ microdialysis to monitor neurotransmitter release (e.g., dopamine, serotonin) in response to treatment .

Data Analysis & Integrity

Q. What statistical frameworks are recommended for analyzing GW 803430’s effects in complex behavioral paradigms?

  • Mixed-effects models to account for intra-subject variability in longitudinal studies.
  • Bonferroni correction for multiple comparisons in neurochemical or transcriptomic datasets.
  • Bayesian meta-analysis to reconcile conflicting results across studies .

Q. How should researchers address non-reproducible results in GW 803430’s metabolic studies?

  • Audit batch-to-batch compound variability (e.g., HPLC purity testing).
  • Share raw data and analysis pipelines via repositories like Zenodo.
  • Replicate findings in independent labs using harmonized protocols .

Ethical & Reporting Standards

Q. What ethical guidelines apply to GW 803430 studies involving animal models of metabolic disorders?

  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments.
  • Justify sample sizes via power analysis to minimize animal use.
  • Disclose conflicts of interest, particularly if funded by entities with commercial stakes in MCH1R therapeutics .

Q. How can researchers ensure transparent reporting of GW 803430’s adverse effects in preclinical data?

  • Include all data, even null or negative results, in supplemental materials.
  • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing.
  • Pre-register study designs on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-803430
Reactant of Route 2
Reactant of Route 2
GW-803430

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.